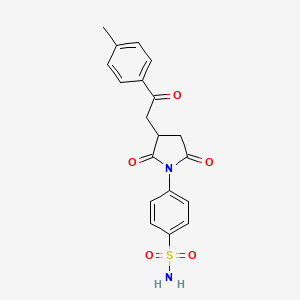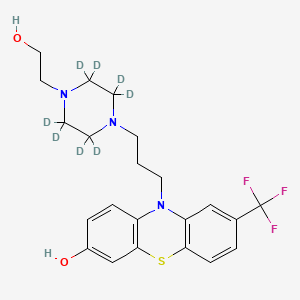
7-Deaza-7-propargylamino-3'-azidomethyl-dGTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-7-propargylamino-3’-azidomethyl-dGTP is an analog of deoxyguanosine triphosphate (dGTP). This compound is widely used in next-generation sequencing (NGS) due to its unique properties that facilitate the preparation of fluorescent conjugates .
Preparation Methods
The synthesis of 7-Deaza-7-propargylamino-3’-azidomethyl-dGTP involves multiple steps, starting from the modification of deoxyguanosine triphosphateThe reaction conditions often involve the use of specific catalysts and reagents to ensure the correct functionalization of the molecule . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
Chemical Reactions Analysis
7-Deaza-7-propargylamino-3’-azidomethyl-dGTP undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Polymerization: In the context of NGS, the compound acts as a reversible terminator of DNA polymerization.
Common reagents used in these reactions include copper catalysts for click chemistry and various oxidizing or reducing agents depending on the specific reaction conditions. The major products formed from these reactions are typically modified nucleotides or conjugates used in sequencing applications .
Scientific Research Applications
7-Deaza-7-propargylamino-3’-azidomethyl-dGTP is primarily used in next-generation sequencing (NGS). Its unique structure allows it to act as a reversible terminator in sequencing reactions, enabling the high-throughput analysis of genetic material . Beyond NGS, this compound is also used in the development of fluorescent probes and conjugates for various biochemical assays . In medicine, it can be used in diagnostic applications to detect genetic mutations and variations .
Mechanism of Action
The mechanism of action of 7-Deaza-7-propargylamino-3’-azidomethyl-dGTP involves its incorporation into DNA strands during polymerization. The azidomethyl group at the 3’-position acts as a reversible terminator, preventing further elongation of the DNA strand. This allows for the precise control of DNA synthesis, which is crucial in sequencing applications . The molecular targets include DNA polymerases, which incorporate the modified nucleotide into the growing DNA strand .
Comparison with Similar Compounds
Similar compounds to 7-Deaza-7-propargylamino-3’-azidomethyl-dGTP include other nucleotide analogs used in sequencing, such as:
7-Deaza-7-propargylamino-3’-azidomethyl-dATP: Another analog used in NGS with similar properties.
Deoxyguanosine triphosphate (dGTP): The natural nucleotide that 7-Deaza-7-propargylamino-3’-azidomethyl-dGTP is derived from.
Fluorescently labeled nucleotides: Used in various sequencing technologies for their ability to emit light upon incorporation.
The uniqueness of 7-Deaza-7-propargylamino-3’-azidomethyl-dGTP lies in its reversible termination property, which is not present in many other nucleotide analogs .
Properties
Molecular Formula |
C15H21N8O13P3 |
|---|---|
Molecular Weight |
614.29 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H21N8O13P3/c16-3-1-2-8-5-23(13-12(8)14(24)21-15(17)20-13)11-4-9(32-7-19-22-18)10(34-11)6-33-38(28,29)36-39(30,31)35-37(25,26)27/h5,9-11H,3-4,6-7,16H2,(H,28,29)(H,30,31)(H2,25,26,27)(H3,17,20,21,24)/t9-,10+,11+/m0/s1 |
InChI Key |
HJGSNGLPXXRVKN-HBNTYKKESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)





